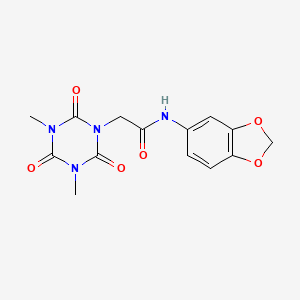![molecular formula C15H18N2O2 B15001982 N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B15001982.png)
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a methoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 1 and 5 positions using appropriate alkylating agents.
Attachment of the Benzamide Moiety: The final step involves the reaction of the substituted pyrrole with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives at the methoxy group.
Applications De Recherche Scientifique
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tuberculosis agent and for enhancing monoclonal antibody production in cell cultures.
Industry: It can be used in the production of high-value chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival[][3].
Pathways Involved: It inhibits these enzymes, leading to disruption of essential metabolic pathways in bacteria, thereby exerting its antibacterial effects[][3].
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar in structure but with different substituents on the benzamide moiety.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A simpler pyrrole derivative with a ketone group.
Uniqueness
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide is unique due to its combination of a dimethyl-substituted pyrrole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-7-13(17(11)2)10-16-15(18)12-5-8-14(19-3)9-6-12/h4-9H,10H2,1-3H3,(H,16,18) |
Clé InChI |
JQGPHDIYDIZYOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C)CNC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenol](/img/structure/B15001899.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B15001905.png)
![2-[4-(morpholin-4-ylsulfonyl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B15001911.png)
![3-[(4-fluorophenyl)sulfonyl]-1-isopropyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001918.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(dimethylamino)-5-(dimethylsulfamoyl)benzamide](/img/structure/B15001925.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1-methyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B15001927.png)

![[5-(4-methoxy-3-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B15001935.png)
![N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15001936.png)
![7-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001938.png)
![4-amino-N-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)-7-oxo-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15001952.png)
![3-(5-bromo-2-fluorophenyl)-6-(4-bromo-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001964.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001979.png)

